Maltoheptaose

Description

Significance of Maltooligosaccharides in Biochemical Research

Maltooligosaccharides (MOS) are a class of carbohydrates consisting of 3 to 10 glucose molecules linked together, typically by α-1,4 glycosidic bonds. nih.gov These compounds are of considerable interest in biochemical research due to their functional properties and wide-ranging applications in the food, pharmaceutical, and cosmetic industries. nih.govresearchgate.net

In the realm of functional foods, maltooligosaccharides are recognized for their prebiotic effects. nih.govresearchgate.net While most MOS are digestible and serve as a source of energy in the form of glucose, they can also promote the growth of beneficial gut bacteria, such as Bifidobacterium. nih.gov This modulation of gut microbiota contributes to improved intestinal health, including enhanced peristalsis and the prevention of constipation. nih.govnih.gov

The unique physicochemical properties of maltooligosaccharides make them suitable for various industrial applications. Their ability to form strong films is utilized in the development of saccharide-based block polymers. nih.gov Furthermore, their organoleptic properties can enhance the taste and texture of food products. researchgate.net In clinical chemistry and diagnostics, high-purity maltooligosaccharides like maltoheptaose (B131047) are employed as substrates for enzymatic assays and for the recognition of protein and cell markers. nih.govmedkoo.com

Overview of this compound as a Glucose Heptamer

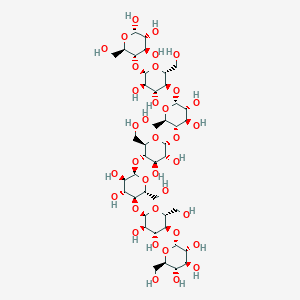

This compound is a linear oligosaccharide, specifically a heptamer, composed of seven glucose units joined by α-1,4 glycosidic linkages. medkoo.com Its chemical formula is C42H72O36. nih.govchemspider.comsigmaaldrich.com Also known by the synonym Amyloheptaose, it is a well-defined molecule that serves as a fundamental research tool. scbt.comglpbio.com

The structure of this compound has been determined to be a left-handed helix. umt.eduumt.edu Research from 1982, which analyzed the compound bound to phosphorylase a, described a helical structure with approximately 6.5 glucose residues per turn. umt.eduumt.edu This defined conformation is crucial for its interaction with enzymes and other biological molecules. This compound is used extensively as a substrate to study the activity of enzymes like α-amylase. scbt.comglpbio.comcaymanchem.com

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C42H72O36 nih.govchemspider.comsigmaaldrich.com |

| Molecular Weight | 1153.00 g/mol scbt.comsigmaaldrich.com |

| Monoisotopic Mass | 1152.380329 Da chemspider.com |

| Appearance | White powder sigmaaldrich.com |

| Solubility | Soluble in water (50 mg/mL) sigmaaldrich.com |

| Structure | Linear chain of seven α-1,4 linked glucose units; forms a left-handed helix medkoo.comumt.eduumt.edu |

Evolution of Research Perspectives on this compound

The scientific perspective on this compound has evolved from foundational structural characterization to a broader focus on its specific applications in enzymology, diagnostics, and materials science.

Initial research in the early 1980s was pivotal in elucidating the fundamental three-dimensional structure of this compound. A significant 1982 study utilized difference Fourier analysis to describe its left-handed helical conformation when bound to phosphorylase a, providing a structural model for glycogen (B147801). umt.eduumt.edu This foundational work established the structural basis for its biochemical interactions.

Subsequent research shifted towards utilizing this compound as a tool. It has become a standard substrate for studying α-amylase transglycosylation activity, allowing for detailed kinetic and mechanistic studies of this important enzyme class. scbt.comcaymanchem.com More recently, research has explored the enzymatic synthesis of specific-length maltooligosaccharides, including this compound, from cyclodextrins using thermostable amylases. nih.gov This highlights a move towards high-efficiency, high-purity production for specialized applications.

Contemporary studies have further expanded the scope of this compound research. For instance, modified versions of the molecule, such as sulfated this compound, have been investigated for their potent anti-HIV activity, demonstrating efficacy comparable to heparin in inhibiting the virus. mdpi.com This indicates a growing interest in developing this compound derivatives for therapeutic purposes. High-purity this compound is also increasingly used in diagnostics for the recognition of specific proteins and cell markers. nih.gov

The table below presents a summary of key research findings over time.

| Year of Publication | Research Focus | Key Finding |

| 1982 | Structural Determination | The structure of this compound was determined to be a left-handed helix with 6.5 glucose residues per turn. umt.eduumt.edu |

| 2006 | Enzymatic Synthesis | A method was developed for the enzymatic preparation of high-purity this compound from cyclodextrins using a thermostable amylase from Pyrococcus furiosus. nih.gov |

| Ongoing | Biochemical Substrate | This compound is widely used as a substrate to study the transglycosylation activity of α-amylase. scbt.comcaymanchem.com |

| 2023 | Therapeutic Potential | Sulfated derivatives of this compound were found to be potent inhibitors of HIV, with an efficacy similar to heparin. mdpi.com |

| Ongoing | Diagnostic Applications | High-purity this compound is utilized in diagnostic applications to recognize specific protein and cell markers. nih.gov |

Structure

2D Structure

Properties

CAS No. |

137767-17-0 |

|---|---|

Molecular Formula |

C42H72O36 |

Molecular Weight |

1153.0 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37-,38-,39-,40-,41-,42-/m1/s1 |

InChI Key |

BNABBHGYYMZMOA-AHIHXIOASA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Synthetic Methodologies for Maltoheptaose and Its Analogs

Enzymatic Synthesis Approaches

Enzymatic methods leverage the catalytic power of specific enzymes to break down or modify polysaccharide substrates, yielding maltoheptaose (B131047). These approaches are favored for their specificity, milder reaction conditions, and reduced environmental impact compared to chemical synthesis.

Starch Hydrolysis via Amylase Enzymes

Amylase enzymes, particularly α-amylases, are crucial for the initial breakdown of starch into smaller oligosaccharides. While many α-amylases produce a mixture of maltooligosaccharides (MOS), some exhibit specific product profiles that can favor the formation of this compound. For instance, a novel α-amylase identified from Bacillus isolate KSM-K38 efficiently hydrolyzed various carbohydrates, yielding maltotriose (B133400), maltohexaose (B131044), and this compound as major end products nih.gov. The product distribution from such enzymes can be influenced by reaction time and equilibrium conditions, where longer reaction times might lead to further degradation of this compound into smaller sugars google.com. Research has also explored the use of immobilized α-amylases for starch hydrolysis, with one study showing the formation of various maltooligosaccharides, including this compound, from soluble starch researchgate.net.

One-Pot Cascade Reactions from Soluble Starch

Cyclodextrin (B1172386) glucanotransferases (CGTases) are enzymes primarily known for their ability to cyclize linear maltooligosaccharides into cyclodextrins (CDs). However, they also possess hydrolytic and transglycosylation activities. CGTases can be engineered or utilized under specific conditions to favor the production of linear maltooligosaccharides, including this compound. For example, a CGTase from Gracilibacillus alcaliphilus (GaCGT), when used in a one-pot cascade reaction with cyclomaltodextrinase, was shown to convert soluble starch into this compound researchgate.netnih.gov. The optimal conditions for this cascade reaction were found to be 30 °C and pH 7.0, with the addition of Ca²⁺ ions enhancing this compound production. A sequential addition of GaCGT and cyclomaltodextrinase (BsCD) resulted in a five-fold higher conversion rate compared to simultaneous addition, achieving 5.4 g/L of this compound from 30 g/L of soluble starch in 1 hour researchgate.netnih.gov.

Cyclomaltodextrinases (CDases) are enzymes that hydrolyze cyclodextrins into linear maltooligosaccharides. They are particularly useful for producing specific lengths of MOS when starting from CDs. For instance, CDase from Bacillus sphaericus E-244 has been reported for the preparation of this compound from β-cyclodextrin encyclopedia.pubtandfonline.com. A study utilizing a TsCDase from Thermococcus sp. B1001, expressed in Bacillus subtilis, demonstrated high substrate specificity for cyclodextrins, achieving an 82.33% yield of this compound from 8% β-cyclodextrin at 90 °C and pH 5.5 d-nb.infonih.gov. This enzyme also showed a high proportion of this compound (94.55%) among the maltooligosaccharide products. In a dual-enzyme system, CDase from Bacillus sphaericus E-244, in combination with maltooligosyltrehalose synthase (MTSase), facilitated the one-pot synthesis of non-reducing this compound (N-G7) with a maximum yield of 77.3% ntou.edu.tw.

Cyclodextrin Ring-Opening Strategies

Chemical and enzymatic ring-opening of cyclodextrins (α-CD, β-CD, γ-CD) provides a direct route to linear maltooligosaccharides, including this compound. This method is advantageous as cyclodextrins are readily available industrial products.

Enzyme engineering, specifically site-directed mutagenesis, has been employed to enhance the specificity of enzymes for producing this compound. A notable example is the modification of CGTase from alkalophilic Bacillus sp. I-5. By performing site-directed saturation mutagenesis on the +1 substrate-binding residue, H233, a mutant CGTase, H233Y, was developed. This mutant primarily produced this compound (G7) from β-cyclodextrin via a hydrolysis reaction. Kinetic studies indicated that the kcat/Km value of H233Y for β-cyclodextrin was 7-fold greater than for G7, leading to the accumulation of this compound oup.comoup.comnih.gov. This suggests that the H233Y substitution alters the enzyme's active site, slowing the further hydrolysis of G7 after ring-opening.

Data Table: Enzymatic Synthesis of this compound

| Enzyme/Enzyme System | Substrate | Reaction Type | Key Product | Yield (%) | Conditions | Reference(s) |

| α-Amylase (from Bacillus sp. KSM-K38) | Soluble Starch | Starch Hydrolysis | This compound | Varies | Optimal pH 8.0-9.5, 55-60°C | nih.gov |

| CGTase (GaCGT) + CDase (BsCD) | Soluble Starch | One-Pot Cascade Reaction | This compound | 16% | 30°C, pH 7.0, Ca²⁺ addition; 80 U/g GaCGT, 1 U/g BsCD | researchgate.netnih.gov |

| CGTase (GaCGT) + CDase (BsCD) (Sequential Addition) | Soluble Starch | One-Pot Cascade Reaction | This compound | ~80% (conversion rate) | 30°C, pH 7.0, Ca²⁺ addition; 80 U/g GaCGT, 1 U/g BsCD | researchgate.netnih.gov |

| CDase (from Bacillus sphaericus E-244) | β-Cyclodextrin | Ring-Opening | This compound | Varies | Not specified in detail for this compound production | encyclopedia.pubtandfonline.com |

| TsCDase (from Thermococcus sp. B1001, expressed in B. subtilis) | β-Cyclodextrin | Ring-Opening | This compound | 82.33% | 90°C, pH 5.5, 4 h; 8% β-CD concentration; 2.8 U TsCDase | d-nb.infonih.gov |

| CDase + MTSase | β-Cyclodextrin | Dual-Enzyme Cascade Reaction | N-Maltoheptaose | 77.3% | 40°C, pH 7.0 (simultaneous addition) | ntou.edu.tw |

| CGTase H233Y (Mutant) | β-Cyclodextrin | Hydrolysis (Ring-Opening) | This compound | Accumulates | Not specified, but kinetic data suggests efficient production | oup.comoup.comnih.gov |

| Peracetylated β-CD + FeCl₃ | Peracetylated β-CD | Chemical Ring-Opening (Acetolysis) | This compound | 20-23% | Not specified, but yields after recrystallization | mdpi.com |

| Perbenzoylated β-CD + HClO₄ | Perbenzoylated β-CD | Chemical Ring-Opening (Acetolysis) | This compound | 30% | Not specified, but yields after purification | mdpi.com |

Note: Yields are reported as indicated in the respective studies. Some studies report conversion rates or proportions within a mixture rather than absolute yields. Conditions are summarized and may not encompass all optimization parameters.

Compound List

this compound

Maltotriose

Maltopentaose

Maltohexaose

Glucose

Cyclodextrin (CD)

α-Cyclodextrin (α-CD)

β-Cyclodextrin (β-CD)

γ-Cyclodextrin (γ-CD)

Non-reducing this compound (N-G7)

Maltooligosaccharides (MOS)

Starch

Soluble Starch

Amylopectin

Pullulan

p-Nitrophenyl α-glucoside

p-Nitrophenyl α-maltoheptaoside

Transglycosylation Reactions

Transglycosylation is a key enzymatic process where an enzyme transfers a glycosyl moiety from a donor molecule to an acceptor molecule, typically forming a new glycosidic bond. This method is widely utilized for the synthesis of specific oligosaccharides like this compound, offering advantages over traditional chemical synthesis in terms of selectivity and milder reaction conditions mdpi.com.

Enzymatic synthesis of this compound can be accomplished using various enzymes, including cyclodextrin glucanotransferases (CGTases) and cyclomaltodextrinases. CGTases, known for their transglycosylation and cyclization activities, can convert starch into cyclodextrins and linear oligosaccharides. When combined with cyclomaltodextrinases, which can open these cyclic structures, a cascade reaction can be designed to produce specific maltooligosaccharides like this compound from starch researchgate.net. For instance, a one-pot cascade reaction utilizing CGTase from Gracilibacillus alcaliphilus and cyclomaltodextrinase from Bacillus sphaericus has been shown to convert soluble starch into this compound. This process is optimized by controlling temperature (e.g., 30 °C), pH (e.g., 7.0), and the presence of cofactors like Ca²⁺, with sequential enzyme addition yielding higher conversion rates researchgate.net.

Furthermore, transglycosylation reactions involving specific amylases, such as maltohexaose-forming amylases, can be employed to synthesize this compound derivatives. These enzymes can transfer a glucose unit from a this compound donor to an acceptor molecule, such as p-nitrophenyl α-glucoside (pNP-α-G1), to yield p-nitrophenyl α-maltoheptaoside (pNP-α-G7) tandfonline.comnih.gov. The efficiency of these transglycosylation reactions is often enhanced by conducting them in mixed solvent systems, typically aqueous organic solvents like methanol (B129727), which can increase the solubility of substrates and modulate enzyme activity mdpi.comtandfonline.com.

This compound derivatives have also been synthesized for applications in block copolymer synthesis. For example, this compound derivatives were covalently attached to end-functionalized polystyrene via reductive amination or hydrosilation, followed by enzymatic grafting polymerization nih.govacs.org.

Role of Maltohexaose-Forming Amylase

Maltohexaose-forming amylases, also classified as G6-amylases (EC 3.2.1.98), are a specific group of maltooligosaccharide-forming amylases (MFAse) that primarily hydrolyze starch or other amylaceous substrates to produce maltohexaose mdpi.com. While their primary function is hydrolysis, these enzymes also exhibit transglycosylation activity, which is crucial for the synthesis of specific oligosaccharides and their derivatives.

A notable example is the maltohexaose-forming amylase from a Klebsiella pneumoniae mutant. This enzyme, while hydrolyzing short-chain amylose to yield maltohexaose, can also act as a transglycosylase. In the presence of an acceptor molecule like p-nitrophenyl α-glucoside (pNP-α-G1), it can transfer a maltohexaose unit from a this compound donor to form p-nitrophenyl α-maltoheptaoside (pNP-α-G7) tandfonline.comnih.gov. The yield of this transglycosylation product is influenced by reaction parameters such as methanol concentration, pH, and temperature tandfonline.comnih.gov. For instance, using 30-40% methanol in the reaction mixture at pH 8.0 and 35°C can significantly enhance the formation of pNP-α-G7, achieving yields of approximately 13% relative to the acceptor tandfonline.com.

Other maltohexaose-forming amylases, such as those from Bacillus species, have been characterized for their hydrolytic profiles. Some of these enzymes initially produce maltohexaose from starch, which may then be further hydrolyzed to maltotetraose upon prolonged incubation conicet.gov.arresearchgate.net. Certain variants, like AmyM from Bacillus halodurans, can hydrolyze this compound (G7) to produce glucose (G1) and maltohexaose (G6) as major products, along with smaller amounts of maltose (G2) and maltotetraose (G4) researchgate.net. These enzymes play a dual role, acting as hydrolytic agents and, under specific conditions, as transglycosylases for synthesizing longer-chain oligosaccharides or their derivatives.

Chemical Synthesis Pathways

While enzymatic methods are prevalent for this compound synthesis, chemical routes also exist, particularly for creating functionalized derivatives. These chemical pathways often involve multi-step procedures starting from cyclodextrins or other glucose-containing precursors, employing protecting groups and specific glycosylation reactions.

One approach involves the chemical modification of cyclodextrins to yield this compound derivatives. For example, peracetylated this compound can be synthesized from acetylated β-cyclodextrin using established chemical procedures mdpi.com. Similarly, di-O-acetylated maltohexaose, -heptaose, and -octaose derivatives have been prepared from per-O-benzoylated cyclodextrins mdpi.com. These chemical syntheses typically require careful control of reaction conditions, including the use of protecting groups for hydroxyl functionalities and specific reagents for glycosidic bond formation or modification. Although effective for producing specifically modified oligosaccharides, these chemical routes can be more complex and less efficient for large-scale production of unmodified this compound compared to enzymatic methods tandfonline.com.

Structural Elucidation and Conformational Analysis of Maltoheptaose

Mass Spectrometry-Based Characterization

MALDI-TOF Mass Spectrometry for Molecular Mass and Chain Length Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique widely used for determining the molecular mass and chain length distribution of oligosaccharides. This method involves embedding the analyte in a matrix material that absorbs laser energy, facilitating desorption and ionization of the analyte molecules. MALDI-TOF MS analysis is noted for its speed, sensitivity, and ability to provide detailed information on the mass of individual sugar units within a chain mdpi.comnih.gov.

Studies have employed MALDI-TOF MS to analyze maltoheptaose (B131047) derivatives, demonstrating its utility in identifying specific molecular masses corresponding to the expected structure mdpi.com. In the analysis of enzymatic reaction products involving this compound, MALDI-TOF MS has revealed distributions of glucooligomers, often showing this compound (DP7) and other degrees of polymerization (DP) with specific peak intensities. For instance, in one study, this compound incubation samples showed visible [M + Na]⁺ peaks ranging from DP3 up to DP10, with DP5 identified as the major peak, followed by DP6 acs.orgcnrs.fr. While effective, it has been observed that MALDI-TOF MS can sometimes be less reproducible than other methods and may overestimate the abundance of longer chains mdpi.comnih.govfigshare.com.

Table 1: MALDI-TOF MS Analysis of Glucooligomer Distribution

| Degree of Polymerization (DP) | Peak Intensity (%) | Source Reference |

| DP3 | 11 | acs.org |

| DP4 | 12 | acs.org |

| DP5 | 100 | acs.orgcnrs.fr |

| DP6 | 48 | acs.org |

| DP7 | (not specified) | acs.org |

| DP8 | (not specified) | acs.org |

| DP9 | (not specified) | acs.org |

| DP10 | (not specified) | acs.org |

| DP11 | (not specified) | acs.org |

| DP16 | (not specified) | acs.org |

Electrospray Ionization Ion Trap Multiple-Stage Mass Spectrometry (ESI-IT MSn)

Electrospray Ionization (ESI) coupled with Ion Trap (IT) mass spectrometry, particularly in its multiple-stage (MSⁿ) configurations, offers powerful capabilities for the structural characterization of oligosaccharides. ESI typically generates molecular ions, such as protonated or metal adducts, and can produce multiply charged ions, which is advantageous for analyzing larger molecules within a limited mass-to-charge (m/z) range mdpi.com.

ESI-IT MSⁿ allows for detailed structural analysis through fragmentation. For instance, tandem MS (MS/MS) of protonated or metal-adducted oligosaccharides can yield fragment ions resulting from glycosidic bond cleavage (e.g., B-fragments) and cross-ring cleavage mdpi.com. The coordination of metal cations can enhance the abundance of diagnostic fragment ions, aiding in structural determination mdpi.com. This compound has been analyzed using ESI-MS/MS with halide adducts (e.g., Cl⁻) in negative ion mode, which can differentiate structural isomers acs.org. ESI-IT-MS has been shown to detect oligosaccharides up to DP 13, with doubly charged ions detected up to DP 22, and MS² analysis can provide insights into linkage positions researchgate.net. Furthermore, ESI-MS/MS is valuable for identifying substituted units in derivatized this compound molecules iaea.org.

Multi-dimensional MS Analysis of Synthesized Products

Multi-dimensional mass spectrometry (MSⁿ) approaches are indispensable for comprehensively characterizing complex synthesized oligosaccharides, especially when dealing with structural isomers or modifications. These methods combine separation techniques with multiple stages of mass analysis to provide detailed structural information.

A notable application involves the multi-dimensional MS analysis of synthesized this compound (DP7) and maltooctaose (B131049) (DP8). This analysis typically involves modifying the reducing end of the oligosaccharides, for example, through reductive amination, followed by ESI-MS and MS/MS analysis of the reaction products. Such analyses can clearly identify the synthesized products and confirm modifications by examining fragmentation patterns of the parent ions diva-portal.org. Liquid chromatography coupled with ESI-MS/MS, especially when utilizing high-resolution analyzers like Orbitraps, offers enhanced capabilities for resolving isobaric glycan species and elucidating detailed glycosidic linkages in permethylated oligosaccharides nsrrc.org.tw.

Microscopy and Scattering Techniques for Nanostructured Systems

This compound, particularly when incorporated into block copolymers or used in nanoparticle formulations, can form self-assembled nanostructures. Microscopy and scattering techniques are vital for visualizing and characterizing these structures.

Microscopy and Scattering Techniques for Nanostructured Systems

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a surface-sensitive technique that provides high-resolution images of a sample's surface topography. It is widely used to visualize the morphology of nanostructured materials, including those derived from this compound-containing block copolymers.

In studies involving block copolymers of this compound and polystyrene (PS-b-MH), SEM has been instrumental in characterizing the self-assembled nanostructures. For example, after sequential infiltration synthesis (SIS) with trimethyl aluminum and water, SEM images revealed the formation of alumina-like cylinders within the this compound block, with diameters of approximately 4.9 nm for horizontal cylinders and slightly larger for vertical ones mdpi.comdiva-portal.orgacs.org. SEM has also been used to visualize the morphology of nanoparticles formed from this compound-based block copolymers mdpi.comnih.gov.

Table 2: Nanostructure Feature Sizes Observed via SEM

| Nanostructure Type | Material System | Feature Size (Diameter) | Observation Method | Source Reference |

| Alumina-like cylinders (horizontal) | PS-b-MH | 4.9 nm | SEM | diva-portal.orgacs.org |

| Alumina-like cylinders (vertical) | PS-b-MH | ~6.2 nm | SEM | diva-portal.org |

| Nanoparticles | MH-b-PS | Not specified | FEG-SEM | nih.gov |

| Nanoparticles | PS-b-MH | Not specified | SEM | mdpi.com |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that probes the surface topography of materials by scanning a sharp tip across the surface. It is particularly useful for visualizing individual nanoparticles and the ordered structures within thin films.

AFM has been extensively used to characterize the morphology and surface properties of this compound-based nanostructures. In the context of nanoparticles formed from this compound-block-polystyrene (MH-b-PS), AFM imaging has confirmed their spherical morphology and provided insights into their size and distribution mdpi.comnih.gov. Furthermore, AFM, specifically through nanothermal analysis (NanoTA) using a heated probe, has been employed to directly measure the glass transition temperature (Tg) of individual this compound particles, providing critical data on their phase behavior acs.org. AFM investigations have also revealed self-organized cylindrical and lamellar structures in block copolymers containing this compound acs.org. The technique is also used to study the self-assembled nanostructures of this compound-polystyrene block copolymers, revealing different morphologies such as disordered, oriented cylinders, and ordered spheres nsrrc.org.tw.

Table 3: Nanoparticle/Structure Characterization via AFM

| Material System | Feature/Structure | Observation | Source Reference |

| MH-b-PS nanoparticles | Nanoparticles | Spherical morphology, size and distribution visualization | mdpi.comnih.gov |

| This compound particles | Particles | Glass transition temperature (Tg) measurement, height imaging | acs.org |

| MH-b-PS block copolymers | Nanostructures | Self-assembled structures (cylinders, lamellae, spheres) visualization | acs.orgnsrrc.org.tw |

X-ray Scattering Techniques (e.g., Grazing Incidence Small-Angle X-ray Scattering)

X-ray scattering techniques, particularly Small-Angle X-ray Scattering (SAXS) and Grazing Incidence Small-Angle X-ray Scattering (GISAXS), are powerful tools for investigating the nanostructure of materials, including the ordering and morphology of thin films and self-assembled systems. GISAXS is a surface-sensitive technique that probes density correlations and the shape of nanostructured objects at surfaces or near-surface interfaces, combining aspects of SAXS and diffuse X-ray reflectivity researchgate.netgisaxs.comanton-paar.com.

These techniques have been applied to study block copolymers incorporating this compound. For instance, SAXS and AFM investigations have indicated the formation of self-organized cylindrical and lamellar structures in this compound-polystyrene (MH-b-PS) block copolymers, with domain spacings (d) ranging from 7.65 to 10.6 nm, depending on the volume fraction of the this compound block acs.org. GISAXS is particularly valuable for analyzing thin films, providing information on the arrangement and size of nanodomains, such as the 12 nm pattern periodicity observed in self-assembled PS-b-MH films diva-portal.orgnsrrc.org.tw. GISAXS analysis can reveal detailed structural parameters by analyzing scattering patterns, which are influenced by the shape, size, and arrangement of nanostructured objects at the surface gisaxs.comanton-paar.com. Laboratory-based GISAXS systems, alongside synchrotron radiation beamlines, are utilized for these studies, complementing techniques like AFM and Transmission Electron Microscopy (TEM) anton-paar.comcea.fr.

Table 4: Nanostructure Domain Spacing/Pitch via X-ray Scattering

| Material System | Nanostructure Type | Domain Spacing/Pitch | X-ray Technique | Source Reference |

| MH-b-PS block copolymers | Cylinders/Lamellae | 7.65 - 10.6 nm | SAXS | acs.org |

| PS-b-MH block copolymers | Pattern periodicity | 12 nm | GISAXS | diva-portal.org |

| PS-b-MH block copolymers | Pattern periodicity | 12 nm | GISAXS | nsrrc.org.tw |

Compound List

this compound

Glucose

Polystyrene (PS)

Maltooctaose

Amylopectin

Human milk oligosaccharides

Saponins

Panose

Raffinose

β-cyclodextrin

Trimethyl aluminum (TMA)

Poly(styrene)-block-maltoheptaose (PS-b-MH)

Poly(styrene) (PS)

Poly(methyl methacrylate) (PMMA)

Polyisoprene (PI)

Poly(styrene)-block-poly(methyl methacrylate) (MH-b-PMMA)

this compound-block-polyisoprene (MH-b-PI)

this compound-block-polystyrene (MH-b-PS)

Magnesium oxide nanoparticles (MgO-NPs)

TMC (Tamoxifen Citrate)

Neutron Reflectometry for Thin Film Interfaces

Neutron Reflectometry (NR) is a powerful, non-destructive surface-sensitive technique employed to probe the structure and composition of thin films, especially at interfaces. This method utilizes the scattering of neutrons from atomic nuclei to provide detailed information about layer thickness, density, and interfacial roughness with high depth resolution acs.orgdiva-portal.orgnih.gov.

In the context of this compound, NR has been instrumental in characterizing thin films of block copolymers containing this compound, such as polystyrene-block-maltoheptaose (PS-b-MH), for applications in advanced lithography and pattern transfer acs.orgdiva-portal.orgnih.govresearchgate.netdiva-portal.org. These studies investigate the process of Sequential Infiltration Synthesis (SIS), where precursors like trimethyl aluminum (TMA) and water are infiltrated into the this compound block to form an alumina (B75360) (Al₂O₃) mask. NR data, analyzed through fitting scattering length density (SLD) profiles, reveals how parameters such as precursor exposure time, temperature, and pulse duration influence the infiltration depth and the volumetric incorporation of alumina within the this compound domains nih.govresearchgate.netdiva-portal.org. For instance, research has shown that decreasing the exposure time can increase the percentage of infiltrated alumina but reduce the infiltration depth researchgate.net. The ability of NR to distinguish between different polymer blocks and infiltrated materials makes it invaluable for understanding the precise structural modifications occurring within these complex thin film systems.

Dynamic Light Scattering (DLS) for Nanoparticle Characterization

Dynamic Light Scattering (DLS) is a cornerstone technique for determining the size distribution of particles suspended in a liquid medium, ranging from macromolecules to nanoparticles acs.orgmdpi.comresearchgate.netcnrs.fracs.orguark.eduresearchgate.net. The principle of DLS relies on measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles. These fluctuations are correlated over time, and the resulting autocorrelation function yields information about the diffusion coefficients of the particles, which are directly related to their hydrodynamic size uark.eduresearchgate.netnih.gov.

DLS has been extensively applied to characterize nanoparticles formed from various this compound-based block copolymers. These studies have reported a range of hydrodynamic radii (Rh) for self-assembled nanostructures, dependent on the specific copolymer composition and preparation methods. For example:

this compound-block-poly(methyl methacrylate) (MH-b-PMMA) copolymers assembled into reverse micelle-type nanoparticles in acetone (B3395972) with Rh values of approximately 6 nm acs.org.

this compound-block-polystyrene (MH-b-PS) nanoparticles have shown Rh values ranging from 99 to 113 nm when prepared via nanoprecipitation mdpi.com.

Glyco-nanoparticles formed from this compound-block-polyisoprene (MH-b-PI) have been characterized with an Rh of approximately 89 nm cnrs.fr.

this compound-block-poly(ε-caprolactone) (MH-b-PCL) copolymers have yielded regular core-shell micellar nanoparticles with Rh values spanning from 17 nm to 43 nm, with larger compound micelles observed for certain architectures acs.org.

These DLS measurements are crucial for understanding the morphology, stability, and potential utility of these carbohydrate-decorated nanoparticles as drug delivery systems or in other advanced applications uark.eduresearchgate.net.

Table 1: Nanoparticle Size Characterization of this compound-Based Copolymers

| Copolymer System | Nanoparticle Type | Hydrodynamic Radius (Rh) | Notes | Source Index |

| MH-b-PMMA | Micelles/Nanoparticles | ~6 nm (in acetone) | Reverse micelle-type nanoparticles | acs.org |

| MH-b-PS | Nanoparticles | 99-113 nm | Prepared via nanoprecipitation | mdpi.com |

| MH-b-PI | Micelles | ~89 nm | Self-assembled glyco-nanoparticles | cnrs.fr |

| MH-b-PCL | Micellar Nanoparticles | 17-43 nm | Regular core-shell structure | acs.org |

| MH-b-(PCL₅k)₂ | Large Compound Micelles | 49 nm | acs.org | |

| MH-b-(PCL₃.₃k)₃ | Large Compound Micelles | 56 nm | acs.org | |

| (MH)₂-b-(PCL₅k)₂ | Micellar Nanoparticles | 29-39 nm | Regular core-shell structure | acs.org |

| (MH)₂-b-PCL₁₀k | Micellar Nanoparticles | 29-39 nm | Regular core-shell structure | acs.org |

| (MH)₃-b-PCL₁₀k | Micellar Nanoparticles | 29-39 nm | Regular core-shell structure | acs.org |

Nanoparticle Tracking Analysis (NTA)

Nanoparticle Tracking Analysis (NTA) is a valuable technique that complements DLS by providing a direct visualization and tracking of individual nanoparticles undergoing Brownian motion acs.orgmdpi.comresearchgate.netcnrs.frresearchgate.net. NTA software analyzes the trajectories of scattered light from each particle, allowing for the calculation of their diffusion coefficients and, consequently, their sizes. This method is particularly effective for characterizing smaller particles or samples with a broader size distribution, as it can detect and size particles that might be missed or averaged out by ensemble DLS measurements researchgate.net.

Studies involving this compound-based copolymers have incorporated NTA alongside DLS and Transmission Electron Microscopy (TEM) to comprehensively characterize the self-assembled nanostructures. For instance, NTA has been used to analyze the size and size distribution of nanoparticles formed from MH-b-PMMA and MH-b-PS copolymers, offering a detailed view of their morphology and aggregation behavior acs.orgmdpi.comresearchgate.netresearchgate.net.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers direct, high-resolution imaging of the morphology and internal structure of nanoparticles, providing a visual confirmation of the findings from scattering techniques like DLS and NTA acs.orgresearchgate.netcnrs.fracs.org. In TEM, a beam of electrons is transmitted through a sample, and the resulting image reveals details about the size, shape, and arrangement of the nanostructures.

Research on this compound-containing block copolymers has utilized TEM to visualize the morphology of self-assembled nanoparticles. For example, TEM images have confirmed the spherical morphology of nanoparticles formed from MH-b-PMMA, MH-b-PI, and MH-b-PCL copolymers, consistent with the hydrodynamic radii determined by DLS acs.orgresearchgate.netcnrs.fracs.org. These direct visual observations are crucial for validating the nanostructure formation and understanding how variations in copolymer composition and processing conditions influence the final morphology of the carbohydrate-decorated nanoparticles.

Table 2: this compound Structural and Conformational Parameters

| Parameter | Value | Source Index |

| Composition | Heptamer of glucose units | researchgate.net |

| Linkage | α-(1→4) glycosidic bonds | researchgate.net |

| Helical Structure | Left-handed helix | researchgate.netumt.edu |

| Residues per turn | ~6.5 | researchgate.netumt.edu |

| Rise per residue | 2.4 Å | researchgate.netumt.edu |

| Torsion Angle (φH) in DMSO | -28° to -22° | researchgate.netrsc.org |

| Torsion Angle (φH) in Water | ~ -33° | researchgate.netrsc.org |

Compound List:

this compound

Glucose

Poly(methyl methacrylate) (PMMA)

Polystyrene (PS)

Polyisoprene (PI)

Poly(ε-caprolactone) (PCL)

Tamoxifen citrate (B86180) (TMC)

Curcumin (CUR)

Trimethyl aluminum (TMA)

Aluminum oxide (Al₂O₃)

Enzymatic Interactions and Kinetic Mechanisms Involving Maltoheptaose

Enzyme Kinetic Studies and Mechanistic Insights

Enzyme kinetics provides quantitative insights into the rates and mechanisms of enzyme-catalyzed reactions. Studies involving maltoheptaose (B131047) aim to determine how enzymes process this substrate, including the efficiency of catalysis and the binding affinity.

Determination of Kinetic Parameters (Km, kcat)

Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are fundamental to characterizing enzyme activity. Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), reflecting the enzyme's affinity for its substrate. kcat, on the other hand, measures the number of substrate molecules converted to product per unit time by a single enzyme molecule when saturated with substrate.

Research on enzymes interacting with this compound has yielded specific kinetic data. For instance, studies on Bacillus licheniformis α-amylase (BLA) and its mutants involved determining kinetic parameters for this compound derivatives d-nb.info. These studies revealed that certain mutations can affect these parameters, sometimes with moderate to no effect on kcat and Km for this compound d-nb.info. In contrast, a deletion mutant (Δ306) of human salivary amylase showed a significant reduction in kcat for this compound and a twofold increase in Km compared to the wild-type enzyme, indicating a crucial role for the mobile loop in efficient catalysis and substrate binding nih.gov. Similarly, kinetic studies on a mutant cyclodextrin (B1172386) glucanotransferase (CGTase H233Y) demonstrated that its kcat/Km value for this compound was lower than for β-cyclodextrin, leading to the accumulation of this compound during the reaction oup.com. Other studies have indicated that catalytic efficiencies generally increase with the length of the substrate, with this compound often showing higher efficiencies compared to shorter oligosaccharides researchgate.net.

Influence of Enzyme Structure on Substrate Binding (e.g., Mobile Loops)

The three-dimensional structure of an enzyme, particularly the active site region and associated flexible elements, profoundly influences its interaction with substrates like this compound. Mobile loops, often located near the active site, can undergo conformational changes upon substrate binding, facilitating catalysis or product release squarespace.comnih.govwikipedia.orgduth.gr.

In human salivary amylase, a flexible, glycine-rich loop (residues 304-310) becomes ordered upon oligosaccharide binding and moves towards the substrate. A mutant lacking this loop exhibited altered kinetic parameters and crystallographic data suggested the loop might be involved in product release or provide hydrophobic cover for subsites at the reducing end of the bound substrate nih.govresearchgate.net. Similarly, other carbohydrate-active enzymes feature surface binding sites (SBSs) distinct from the catalytic active site, which can bind oligosaccharides like this compound and influence substrate recognition and positioning rsc.orgnih.gov. For example, C. reinhardtii isoamylase (B1167963) 1 has been shown to bind this compound at SBSs located near the active site and at the interface of catalytic and C-terminal domains nih.gov. Molecular docking studies have also revealed how specific amino acid residues within enzyme active sites form hydrogen bonds with this compound, dictating the conformation of both the substrate and the active site pocket, thereby affecting binding affinity and catalytic efficiency acs.org. The active site's inherent flexibility, often described by the induced-fit model, allows it to adapt to the substrate, optimizing interactions for catalysis wikipedia.orgduth.grmdpi.com.

Optimization of Enzymatic Reactions (pH, Temperature, Solvent Concentration)

The optimal conditions for enzyme activity are critical for maximizing catalytic efficiency and yield in biotechnological processes. pH, temperature, and solvent composition significantly influence enzyme structure, stability, and catalytic rates.

For many enzymes involved in carbohydrate hydrolysis, the optimal temperature typically falls between 40°C and 90°C, depending on the specific enzyme and its source organism oup.comresearchgate.netscielo.br. For instance, a glucoamylase from Thermomyces lanuginosus showed optimal activity at 65-70°C scielo.br, while a cyclodextrinase from Thermococcus sp. B1001 was optimal at 90°C researchgate.net. Similarly, optimal pH values vary, with many enzymes functioning best in slightly acidic to neutral conditions (pH 5.5-7.0) researchgate.netdoubtnut.comunacademy.com. However, some enzymes, like the Thermococcus sp. B1001 cyclodextrinase, exhibit optimal activity at pH 5.5 researchgate.net, and others may have different optima depending on the substrate scielo.br.

Solvent composition can also profoundly affect enzyme catalysis, influencing reaction rates and selectivity researchgate.netdiva-portal.org. Changes in solvent viscosity, for example, can impact diffusion-limited steps such as substrate binding or product release mdpi.com. The careful adjustment of these parameters is essential for optimizing enzymatic reactions involving this compound squarespace.comdoubtnut.comdiva-portal.orgnih.gov.

Isothermal Titration Calorimetry (ITC) for Binding and Activity

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes associated with molecular interactions, providing a complete thermodynamic profile of binding events. It can quantify binding affinity (Ka or Kd), stoichiometry, enthalpy (ΔH), and entropy (ΔS) in a single experiment researchgate.netrsc.orgmuni.cz.

ITC has been applied to study the binding of oligosaccharides, including this compound, to various proteins. For example, the maltodextrin (B1146171) binding protein from Staphylococcus aureus (SAmalE) was shown to bind maltotriose (B133400) up to this compound with affinities up to Ka = 9.02 ± 0.49 × 105 M-1, with binding being exothermic and yielding specific enthalpy values nih.gov. Similarly, studies on barley starch synthase I (SSI) indicated measurable binding of this compound with a Kd of 1.99 mM nih.gov. ITC can also be employed to characterize enzyme kinetics by monitoring the heat generated during substrate hydrolysis, allowing for the determination of parameters like Km and kcat researchgate.netchemrxiv.org.

Table 1: Binding Parameters of this compound to Proteins via ITC

| Protein/Enzyme | Ligand | Binding Affinity (Ka or Kd) | Enthalpy (ΔH) | Source |

| S. aureus Maltodextrin Binding Protein (SAmalE) | This compound | Ka ≈ 9.02 × 105 M-1 (for maltotriose-maltoheptaose range) | Exothermic | nih.gov |

| Barley Starch Synthase I (SSI) | This compound | Kd = 1.99 mM | Not specified | nih.gov |

Stopped-Flow Spectrometry for Real-Time Interaction Analysis

Stopped-flow spectrometry is a rapid-reaction kinetic technique that allows for the real-time monitoring of fast biochemical processes, such as enzyme-substrate binding and product formation. By rapidly mixing enzyme and substrate solutions and observing changes in absorbance or fluorescence over milliseconds to seconds, researchers can determine rate constants for elementary steps in the catalytic mechanism nih.govunit.no.

Studies utilizing stopped-flow methods have investigated the binding of oligosaccharides to enzymes like lysozyme (B549824). These experiments, often employing fluorescence changes of tryptophan residues within the enzyme, have helped elucidate the kinetics of complex formation and subsequent rearrangements, providing insights into the structures of productive and non-productive enzyme-substrate complexes nih.govnih.gov. For instance, stopped-flow studies on lysozyme binding to N-acetylglucosamine oligosaccharides have mapped out the temporal changes in enzyme conformation and substrate interaction nih.govnih.gov. Similarly, stopped-flow techniques have been used to study the binding of maltose (B56501) and gluconolactone (B72293) to glucoamylase jsb.gr.jp and to monitor rapid chemical reactions involving enzymes and their substrates by observing absorbance changes pnas.org. These methods are crucial for dissecting the dynamic steps of enzymatic catalysis.

Compound List:

this compound

Maltose

Maltotriose

Maltopentaose

Glucose

Isomaltose

β-cyclodextrin

N-acetylglucosamine

Pullulan

Soluble starch

Acarbose

Molecular Recognition and Protein Binding of Maltoheptaose

Non-Covalent Molecular Recognition Phenomena

Complex Formation with Porphyrin Derivatives

Spectroscopic Analysis of Host-Guest Interactions

Spectroscopic techniques are indispensable for elucidating the nature and strength of interactions between maltoheptaose (B131047) and its binding partners. These methods provide insights into binding modes, conformational changes, and the thermodynamics of complex formation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying carbohydrate interactions. Studies involving this compound and proteins like maltose-binding protein (MBP) have utilized Tritium NMR spectroscopy. These investigations revealed significant upfield chemical shift changes upon binding, indicating close contact between the sugar's reducing end and aromatic residues within the protein's binding site. nih.govresearchgate.net Furthermore, NMR studies on the hydroxy protons of this compound, in comparison to cyclodextrins, have provided information on hydrogen bonding patterns and potential interactions within complex systems. slu.seslu.se For instance, the O(3)H signal in cyclodextrins exhibits a high chemical shift and a small coupling constant, suggesting involvement in hydrogen bonding, a characteristic that can be compared with this compound's interactions. slu.se

UV-Vis absorption and fluorescence spectroscopy are also employed to monitor the complexation of this compound and related compounds. These techniques are particularly useful when studying interactions with fluorescent molecules or when changes in the electronic environment of a binding partner can be detected. For example, the interaction of this compound with starch-binding domains (SBDs) of enzymes like glucoamylase has been investigated using UV difference spectroscopy. nih.govnih.gov Fluorescence titrations are commonly used to determine binding constants for host-guest complexes involving dyes and cyclodextrins, and similar methodologies can be applied to study this compound's interactions if suitable fluorescent probes or binding partners are involved. nih.govnankai.edu.cnresearchgate.netrsc.org

Fourier Transform Infrared (FTIR) spectroscopy offers another avenue for probing host-guest interactions by monitoring changes in vibrational modes. In situ FTIR spectroscopy can measure association constants (Ka) for host-guest complexes, providing data on binding kinetics and dynamics that may not be observable with time-averaged NMR measurements. rsc.org

While this compound lacks the defined cavity of cyclodextrins, it can still participate in complexation events. In mass spectrometry studies, this compound has shown complexation behavior similar to cyclodextrins with certain peptide adducts, suggesting that interactions can occur even without a pre-formed cavity, possibly through surface recognition or other non-covalent forces. mdpi.com

Host-Guest Inclusion Complexes with Amylose (B160209)

Amylose, a linear polysaccharide component of starch, possesses a helical structure that creates a hydrophobic internal cavity capable of encapsulating various guest molecules, forming what are known as amylose inclusion complexes. This compound plays a dual role in this context: it can act as a primer for the enzymatic synthesis of amylose, and its structural characteristics are relevant to understanding the binding specificities of enzymes that interact with amylose.

The formation of amylose-polymer inclusion complexes is often achieved through a process termed "vine-twining polymerization." In this method, this compound, often functionalized as a primer-guest conjugate (e.g., this compound-block-polytetrahydrofuran), is used in the enzymatic polymerization of glucose units by phosphorylase. During this process, the growing amylose chain wraps around the hydrophobic polymer guest, forming a stable inclusion complex. rug.nlnih.govmdpi.commdpi.commdpi.com This approach has been successful in creating supramolecular polymers by complexing amylose with hydrophobic polymers such as polytetrahydrofuran (PTHF) and poly(l-lactide) (PLLA). nih.govmdpi.com The hydrophobicity of the guest polymer is a critical factor driving the complexation, as the internal cavity of amylose is hydrophobic. nih.govmdpi.com

The structural integrity and formation of these amylose-polymer inclusion complexes are characterized using techniques such as X-ray diffraction (XRD) and NMR spectroscopy. XRD patterns can reveal the characteristic helical structures formed, while NMR provides detailed information about the molecular interactions and conformational arrangements within the complexes. nih.govmdpi.com

Furthermore, this compound itself is a ligand that binds to specific protein domains, such as the starch-binding domains (SBDs) found in enzymes like glucoamylase. These SBDs often feature multiple binding sites with varying affinities for maltooligosaccharides. For instance, the SBD of Aspergillus niger glucoamylase 1 has two binding sites with distinct affinities for this compound, with dissociation constants (Kd) reported as 0.95 µM for one site and 17 µM for another, compared to 23 µM for the wild-type SBD. nih.gov Similarly, SBD peptides derived from Aspergillus sp. glucoamylase I showed dissociation constants for this compound in the millimolar range (0.50-0.57 mM). nih.gov The starch-binding domain of Rhizopus oryzae (RoSBD) exhibits a Kd of 197.2 ± 27.7 µM for this compound. plos.org These studies highlight the specific molecular recognition capabilities of these protein domains for this compound, often involving aromatic amino acid residues at the binding sites. plos.orgcazypedia.org

Compound List

this compound

Amylose

Polytetrahydrofuran (PTHF)

Poly(l-lactide) (PLLA)

Maltose-binding protein (MBP)

Starch-binding domain (SBD)

Aspergillus niger glucoamylase 1

Rhizopus oryzae starch binding domain (RoSBD)

β-cyclodextrin

Acridine Red (AR)

Rhodamine B (RhB)

Neutral Red (NR)

Brilliant Green (BG)

Maltoheptaose in Carbohydrate Metabolic Pathways

Glycan Catabolism and Anabolism

The catabolism of maltoheptaose (B131047) involves enzymatic breakdown into smaller saccharides, primarily glucose, which then enters central metabolic routes.

Hydrolytic Breakdown Pathways

The hydrolysis of this compound is primarily carried out by a suite of glycosyl hydrolases, including amylases and glucosidases, which cleave the α-1,4-glycosidic linkages.

α-Amylase: This enzyme acts as an endo-acting hydrolase, randomly cleaving α-1,4 linkages within starch and related oligosaccharides like this compound, yielding a mixture of smaller oligosaccharides, maltose (B56501), and glucose ontosight.aicelignis.com.

Glucoamylase (Amyloglucosidase): Glucoamylases are exo-acting enzymes that sequentially release glucose units from the non-reducing ends of α-glucans, including this compound, by hydrolyzing both α-1,4 and α-1,6 linkages celignis.comtandfonline.complos.org. The hydrolysis by Rhizopus glucoamylase follows a "random attack" mechanism, producing glucose and shorter oligosaccharides tandfonline.com.

Maltase: This enzyme specifically hydrolyzes maltose, a common product of this compound breakdown, into two molecules of glucose, which are readily absorbed and utilized by cells ontosight.aiuomustansiriyah.edu.iq.

Specialized Hydrolases: Bacteria possess diverse enzymes for oligosaccharide metabolism. For instance, the enzyme EFT41964 (MmdH) from Enterococcus faecalis hydrolyzes this compound into maltose and glucose, with a preference for producing maltose from even-numbered maltooligosaccharides and a mix of maltose and glucose from odd-numbered ones nih.govresearchgate.net. β-amylase can also degrade this compound, producing maltose and maltotriose (B133400) researchgate.net.

Cyclodextrin (B1172386) Glucanotransferase (CGTase): While known for cyclizing starch, CGTases can also hydrolyze linear maltooligosaccharides. Through targeted mutagenesis, CGTases can be engineered to specifically produce this compound from substrates like β-cyclodextrin google.comresearchgate.netoup.com.

The efficiency and specific products of these enzymatic reactions are influenced by factors such as enzyme specificity, substrate concentration, and environmental conditions like pH and temperature tandfonline.complos.org.

Intermediary Metabolism and Energy Production

The glucose units liberated from this compound catabolism are channeled into central metabolic pathways for energy generation.

Glycolysis: The primary fate of glucose derived from this compound is its entry into the glycolytic pathway. After phosphorylation to glucose-6-phosphate, it undergoes a series of enzymatic transformations to yield pyruvate (B1213749) ontosight.aiontosight.ainih.govslideshare.net.

Energy Generation: Glycolysis produces ATP and reducing equivalents (NADH). Pyruvate is then converted to acetyl-CoA, which enters the citric acid cycle for further ATP synthesis via oxidative phosphorylation ontosight.aislideshare.net.

Storage: Alternatively, glucose can be converted to glucose-6-phosphate and then stored as glycogen (B147801) in animals or as other storage polysaccharides in microorganisms, serving as an energy reserve ontosight.aiuomustansiriyah.edu.iq.

Role in Microbial Carbohydrate Utilization

Microorganisms exhibit a remarkable capacity to metabolize this compound and other maltooligosaccharides, often employing specific transport systems and enzymatic machinery.

Bacterial and Yeast Metabolism of this compound

Gram-Positive Bacteria: Bacillus subtilis utilizes this compound via ABC transporters and hydrolyzes it with enzymes like maltogenic amylase (MAase) researchgate.netasm.orgasm.org. Enterococcus faecalis employs enzymes such as MmdH for this compound breakdown nih.govresearchgate.net.

Gram-Negative Bacteria: Klebsiella oxytoca uses this compound as an energy source, binding it to the CymE protein medchemexpress.commedchemexpress.com. Escherichia coli metabolizes this compound through its maltose/maltodextrin (B1146171) regulon, involving transporters and enzymes like MalP and MalZ nih.govnih.gov.

Oral Bacteria: Species such as Streptococcus sanguis, Streptococcus mutans, and Actinomyces viscosus can degrade this compound nih.gov.

Yeast: Saccharomyces cerevisiae can utilize this compound as a carbon source ontosight.ai.

Starch Catabolism in Symbiotic Organisms

In symbiotic environments, such as the mammalian gut, this compound is an intermediate in the breakdown of dietary starch.

Gut Microbiota: Bacteroides thetaiotaomicron, a key gut symbiont, employs a starch utilization system (Sus) to process starch and its oligosaccharides, including this compound researchgate.netnih.govrcsb.orgnih.govasm.org. The SusD protein is crucial for binding this compound and initiating the transcriptional response for starch metabolism researchgate.netasm.org.

Ruminal Bacteria: Rumen microbes also contribute to starch catabolism, producing and consuming maltooligosaccharides like this compound asm.org.

Regulation of Carbohydrate Metabolism

The metabolic processing of this compound is integrated into broader regulatory networks, ensuring efficient energy utilization and adaptation to nutrient availability.

Hormonal Control: In multicellular organisms, hormones like insulin (B600854) and glucagon (B607659) regulate blood glucose levels, influencing pathways that process glucose derived from this compound breakdown uomustansiriyah.edu.iqalrasheedcol.edu.iq.

Cellular Regulation: At the cellular level, enzyme activity and gene expression are key regulatory points. In E. coli, the maltose/maltodextrin regulon is controlled by maltotriose and the activator MalT nih.govnih.gov. Specific regulatory pathways for this compound metabolism are recognized in biological databases ebi.ac.ukjax.org. Protein binding, such as this compound to SusD in B. thetaiotaomicron, can also trigger metabolic system activation researchgate.netasm.org.

Chemical Modification and Derivatization for Research Applications

Strategies for Enhanced Analytical Detection

Derivatization is a key strategy for improving the detection of maltoheptaose (B131047) in mass spectrometry (MS) and electrophoretic analyses. These modifications introduce specific chemical groups that significantly boost analytical performance.

Reductive Amination and N,N-Dimethylation

Reductive amination is a common technique for derivatizing the reducing end of this compound. This process involves reacting the oligosaccharide with an amine, such as benzylamine, followed by N,N-dimethylation with a reagent like methyl iodide. dtu.dknih.gov This modification attaches a fixed positive charge to the reducing terminus of the this compound molecule. dtu.dkslu.se

The primary advantage of this derivatization is a significant enhancement in detection sensitivity for mass spectrometry. For this compound, this method can increase sensitivity tenfold, with detection limits reaching the low femtomole (fmol) range. dtu.dkslu.se The resulting derivatives produce simplified fragmentation patterns in tandem MS, which aids in spectral interpretation. dtu.dk This technique has been successfully applied to this compound for analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and High-Performance Liquid Chromatography/Electrospray Ionization Ion-Trap Mass Spectrometry (HPLC/ESI-ITMS). dtu.dknih.gov

| Derivatization Strategy | Reagents Used | Key Benefit | Analytical Application |

| Reductive Amination & N,N-Dimethylation | Benzylamine, Methyl Iodide | ~10-fold increase in MS sensitivity | MALDI-TOF-MS, HPLC/ESI-ITMS dtu.dknih.govslu.se |

Fluorescent Labeling for Electrophoretic Separation

Fluorescent labeling is a vital technique for the high-sensitivity detection of oligosaccharides like this compound during separation by chromatography and electrophoresis. nih.govnih.gov By attaching a fluorophore to the reducing end of the sugar via reductive amination, researchers can utilize fluorescence detectors to analyze minute quantities.

Commonly used fluorescent tags include 2-aminobenzamide (B116534) (2-AB) and anthranilic acid (2-AA). nih.gov The labeling process with these agents is designed to be nonselective, ensuring that different glycan structures are derivatized with high and comparable efficiency. nih.gov This allows for the creation of representative profiles and the relative molar quantification of individual oligosaccharides within a mixture. nih.gov The 2-AB label is compatible with multiple separation methods, including various forms of HPLC and mass spectrometry. nih.govnih.gov For electrophoretic separations, such as polyacrylamide gel electrophoresis, the 2-AA label is particularly suitable. nih.gov A novel fluorescent tag, O-2-[aminoethyl]fluorescein, has also been developed and evaluated using this compound, achieving a detection limit of 1 nM in capillary electrophoresis. utas.edu.au

| Fluorescent Label | Abbreviation | Attachment Method | Primary Separation Technique |

| 2-aminobenzamide | 2-AB | Reductive Amination | HPLC, Mass Spectrometry nih.govnih.gov |

| Anthranilic acid | 2-AA | Reductive Amination | Polyacrylamide Gel Electrophoresis nih.gov |

| O-2-[aminoethyl]fluorescein | - | Reductive Amination | Capillary Electrophoresis utas.edu.au |

Hydrazide Chemistry for Isotopic Labeling

Hydrazide chemistry offers a robust method for introducing isotopic labels onto this compound, facilitating quantitative analysis by mass spectrometry. nih.govoup.com This strategy involves the reaction of a hydrazide-containing reagent with the reducing end of the oligosaccharide to form a stable hydrazone. oup.comsemanticscholar.org

Reagents such as Girard's T reagent can be used to introduce a cationic site, which can increase detection sensitivity tenfold compared to underivatized oligosaccharides. semanticscholar.org For quantitative studies, stable isotope-labeled reagents are employed. nih.govresearchgate.net For instance, the Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT™) strategy uses natural and stable-isotope (¹³C₆) labeled reagents for derivatization. nih.gov This dual-labeling approach allows for the accurate relative quantification of glycans in different samples by comparing the signal intensities of the light and heavy isotopically labeled pairs in the mass spectrum. oup.comresearchgate.net This derivatization has been successfully applied to this compound. nih.gov

Permethylation Techniques

Permethylation is a comprehensive derivatization method where hydroxyl groups on the oligosaccharide are converted to methyl ethers. harvardapparatus.comnih.gov This technique is highly effective for enhancing the mass spectrometric analysis of this compound and other glycans. harvardapparatus.comnih.gov The procedure involves reagents such as methyl iodide and a base like sodium hydroxide (B78521) (NaOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO). harvardapparatus.com

The benefits of permethylation are manifold: it stabilizes the glycan structure, particularly labile sialic acid residues, and significantly improves ionization efficiency in both MALDI and electrospray ionization (ESI) MS. nih.govnih.gov This leads to more sensitive and reliable glycomic profiling. nih.gov Furthermore, permethylation results in more predictable and informative fragmentation patterns during tandem MS (MS/MS) analysis, which is critical for detailed structural elucidation of isomers. nih.govsemanticscholar.org Solid-phase permethylation methods have been developed to make the process faster and more efficient. harvardapparatus.comnih.gov

Advanced Separation and Detection Methods

For the analysis of this compound, especially within complex mixtures, advanced separation technologies coupled with highly sensitive detection systems are indispensable.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a premier analytical technique for the direct analysis of underivatized carbohydrates, including this compound. nih.govnih.govthermofisher.com This method leverages the weakly acidic nature of carbohydrates, which can be separated as anions at high pH on strong anion-exchange columns. thermofisher.com

The separation of maltooligosaccharides, from maltose (B56501) to this compound, is typically achieved using a gradient elution with sodium hydroxide and sodium acetate. nih.govaafco.org The subsequent detection by PAD is both direct and highly sensitive, eliminating the need for derivatization. nih.govchromatographyonline.com PAD works by measuring the electrical current generated from the oxidation of the carbohydrate on the surface of a gold electrode. thermofisher.com This combination of HPAEC with PAD provides exceptional selectivity and sensitivity, with detection limits in the picogram (pg) to picomole (pmol) range, making it a powerful tool for carbohydrate analysis in various samples. nih.govnih.govchromatographyonline.com

| Technique | Separation Principle | Detection Method | Key Advantages |

| HPAEC-PAD | Anion-exchange chromatography at high pH | Pulsed Amperometric Detection (electrochemical) | High sensitivity and resolution; no derivatization required nih.govnih.govchromatographyonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the separation and identification of maltooligosaccharides, including this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation mode for these polar compounds. In a representative application, a mixture of maltooligosaccharides from glucose up to this compound was successfully separated using a polyacrylamide (PAAm)-modified monolithic silica (B1680970) capillary column. nih.gov

The separation was achieved within 16 minutes, demonstrating high efficiency. Detection was performed using electrospray ionization (ESI) in negative mode, coupled with an ion-trap mass spectrometer. nih.gov The resulting chromatogram showed distinct peaks for each oligosaccharide, though peaks were observed in a split form, a common occurrence due to the anomerization of carbohydrates in solution. nih.gov This method avoids the need for derivatization, simplifying sample preparation. nih.gov Other LC-MS approaches for oligosaccharide analysis may utilize different stationary phases, such as porous graphitic carbon (PGC), which is also well-suited for ESI-MS. nsf.gov

Below are the typical operating parameters for the HILIC-ESI-MS analysis of this compound.

Table 1: HILIC-ESI-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | 200T-PAAm, 267 mm × 200 μm ID |

| Mobile Phase | Linear gradient of 90-60% Acetonitrile (containing 13 mM Ammonium Acetate) over 15 min |

| Flow Rate | 0.2 mL/min (with a 31:1 split ratio) |

| Ionization Mode | Negative Electrospray Ionization (-ESI) |

| Detection | Ion-Trap Mass Spectrometer (Full scan mode, m/z 150-2000) |

| Separation Time | < 16 minutes |

Capillary Electrophoresis with Conductometric Detection

Capillary electrophoresis (CE) is a high-resolution separation technique applicable to the analysis of carbohydrates. For underivatized oligosaccharides like this compound, which lack a chromophore, direct UV detection is challenging. Capacitively coupled contactless conductivity detection (C⁴D) offers a robust alternative. researchgate.net CE separates analytes based on their charge-to-size ratio in an electric field. Under highly alkaline conditions (e.g., pH > 12), the hydroxyl groups of carbohydrates deprotonate, imparting a negative charge and enabling their electrophoretic mobility. nih.gov

C⁴D works by measuring the conductivity difference between the background electrolyte (BGE) and the analyte zone as it passes the detector. nih.gov The signal is proportional to the difference between the mobility of the analyte ion and the co-ion of the BGE. researchgate.net This technique is noted for its versatility, simple instrumentation, and low operational cost, making it suitable for routine analysis. researchgate.net While laser-induced fluorescence (LIF) offers higher sensitivity for carbohydrates, it requires derivatization with a fluorescent tag. C⁴D provides a good balance of performance for applications where high sensitivity is not the primary requirement, but a fast and reliable analysis of the underivatized compound is desired. nsf.gov

The combination of CE with C⁴D is particularly well-suited for developing portable analytical devices for on-site measurements. mdpi.com

Table 2: Characteristics of Capillary Electrophoresis with Conductometric Detection for Carbohydrate Analysis

| Feature | Description |

|---|---|

| Principle | Separation based on charge-to-size ratio in an electric field. Detection based on conductivity changes as analyte zones pass the detector. |

| Sample Requirement | Underivatized carbohydrates can be analyzed. |

| Separation Conditions | Highly alkaline background electrolyte (BGE) is used to ionize carbohydrate hydroxyl groups. |

| Advantages | High separation efficiency, short analysis time, low consumption of reagents, and suitability for portable instrumentation. mdpi.com |

| Limitations | Moderate sensitivity compared to methods like laser-induced fluorescence (LIF). nsf.gov |

Spectrophotometric Assays

This compound, particularly in a chemically modified form, serves as a crucial substrate in spectrophotometric assays for determining α-amylase activity. The "Ceralpha method" is a widely used example of such an assay. researchgate.net This method employs a specifically designed substrate, the non-reducing-end blocked p-nitrophenyl maltoheptaoside (BPNPG7). researchgate.net

In this assay, the blocking group on the BPNPG7 substrate prevents action by exo-acting enzymes like α-glucosidase, which is also present in the reagent mixture. When α-amylase is present in a sample, it cleaves the internal glycosidic bonds of the BPNPG7 substrate. This action liberates p-nitrophenyl maltosaccharide (B1236274) fragments. The excess, thermostable α-glucosidase in the reagent then immediately hydrolyzes these fragments, releasing glucose and the chromogenic product, p-nitrophenol. researchgate.net

The rate of formation of p-nitrophenol is directly proportional to the α-amylase activity in the sample. The reaction is monitored by measuring the increase in absorbance at a specific wavelength, typically 400 nm. nih.govresearchgate.net The assay is known for its high specificity for α-amylase. researchgate.net

Table 3: Principle of the Ceralpha Spectrophotometric Assay for α-Amylase

| Step | Component(s) | Action |

|---|---|---|

| 1. Substrate | Blocked p-nitrophenyl maltoheptaoside (BPNPG7) | Specific substrate for endo-acting α-amylase. |

| 2. Enzyme Action | α-Amylase | Hydrolyzes BPNPG7, releasing smaller p-nitrophenyl oligosaccharide fragments. |

| 3. Secondary Enzyme Action | Thermostable α-Glucosidase | Hydrolyzes the fragments to glucose and p-nitrophenol. |

| 4. Detection | Spectrophotometer | Measures the increase in absorbance at 400 nm from the released p-nitrophenol. |

Maltoheptaose in Functional Materials and Nanobiotechnology

Block Copolymer Synthesis and Self-Assembly

The integration of maltoheptaose (B131047) into block copolymer architectures leverages its hydrophilic nature to drive self-assembly into well-defined nanostructures. These copolymers typically consist of a this compound block and a hydrophobic synthetic block, rendering them amphiphilic.

Amphiphilic Block Copolymers (e.g., this compound-b-Polystyrene)

Amphiphilic block copolymers incorporating this compound are synthesized through various controlled polymerization techniques, often employing "click" chemistry, such as the copper-catalyzed azide–alkyne cycloaddition (CuAAC) acs.orgspiedigitallibrary.orgrsc.org. This method allows for precise control over molecular architecture and composition.

Prominent examples include:

This compound-block-Polystyrene (MH-b-PS) : This widely studied system combines the hydrophilic this compound block with the hydrophobic polystyrene block spiedigitallibrary.orgmdpi.comacs.orgresearchgate.netresearchgate.netdiva-portal.orgfrontiersin.org. The high Flory–Huggins interaction parameter (χ) between these blocks, stemming from the significant difference in polarity, is crucial for achieving high-resolution microphase separation acs.orgspiedigitallibrary.org.

This compound-block-Poly(methyl methacrylate) (MH-b-PMMA) : This combination also forms amphiphilic copolymers that self-assemble into various nanostructures nih.govacs.org.

This compound-block-Poly(ε-caprolactone) (MH-b-PCL) : Copolymers featuring this compound and polycaprolactone (B3415563) have been synthesized, demonstrating self-assembly into carbohydrate-decorated nanoparticles researchgate.netresearchgate.netacs.org.

The amphiphilic nature of these copolymers is the fundamental driving force behind their self-assembly. When placed in a solvent that is selective for one block (e.g., water for this compound) while being a poor solvent for the other (e.g., organic solvents for polystyrene), the polymer chains spontaneously organize into thermodynamically stable nanostructures mdpi.comresearchgate.netacs.org.

Micellar Nanoparticle Formation and Morphological Control

The self-assembly of this compound-based amphiphilic block copolymers in solution leads to the formation of core-shell nanostructures, commonly referred to as polymeric micelles or nanoparticles mdpi.comacs.orgnih.govacs.orgresearchgate.netresearchgate.netacs.org. The hydrophobic block typically forms the core, while the hydrophilic this compound block constitutes the outer shell.

The morphology and size of these self-assembled structures are highly dependent on several factors, including:

Block Copolymer Architecture : Linear diblock, triblock, or star-branched architectures can lead to different morphologies researchgate.netacs.org.

Molecular Weight and Block Ratio : The relative lengths and molecular weights of the this compound and synthetic blocks significantly influence the self-assembled structures acs.org.

Copolymer Concentration : Higher concentrations can lead to larger aggregates or different assembly modes nih.govacs.orgacs.org.

Solvent Polarity and Composition : The choice of solvent system dictates the driving forces for self-assembly and can lead to conformational inversions or different micellar structures mdpi.comnih.govacs.orgacs.org.

For instance, MH-b-PS can form micelles with radii around 30 nm acs.orgresearchgate.net. In contrast, MH-b-PMMA can self-assemble into large compound micelles (LCMs) in water and reverse micelle-type nanoparticles in acetone (B3395972), with hydrodynamic radii (Rh) of approximately 6 nm for the latter nih.govacs.org. MH-b-PCL copolymers have shown the formation of spherical micelles with Rh values ranging from 17 to 43 nm, and larger compound micelles (49-56 nm) depending on the PCL molecular weight and architecture acs.org.

Carbohydrate-Inorganic Hybrid Block Copolymers

To enhance properties like etch resistance for nanofabrication, hybrid block copolymers combining carbohydrate segments with inorganic blocks have been developed researchgate.netmdpi.com. These are typically synthesized using click chemistry, for example, by reacting azide-terminated oligodimethylsiloxane with propargyl-functionalized maltooligosaccharides (including this compound) researchgate.netmdpi.com.

These carbohydrate-inorganic hybrid BCPs exhibit microphase separation, forming ordered nanostructures such as gyroid, lamellar, and cylinder morphologies. The domain spacing in these hybrid systems can be as small as 5.0–5.9 nm, depending on the block composition researchgate.netmdpi.com. The inorganic block, such as siloxane, provides inherent etch resistance, making these materials suitable for applications requiring robust nanopatterning.

Applications in Nanofabrication and Nanomaterials

The controlled self-assembly and unique properties of this compound-based block copolymers make them valuable tools in advanced nanofabrication and the creation of functional nanomaterials.

Sub-10 nm Pattern Transfer for Nanoelectronics

Block copolymer (BCP) lithography, particularly using high-χ systems like MH-b-PS, offers a promising route for cost-effective, high-resolution nanofabrication for applications in nanoelectronics acs.orgspiedigitallibrary.orgdiva-portal.orgdiva-portal.org. These BCPs can self-assemble into periodic patterns with feature sizes in the sub-10 nm regime, such as hexagonally arranged cylinders with pitches of 10–12 nm acs.orgspiedigitallibrary.orgdiva-portal.orgdiva-portal.org.